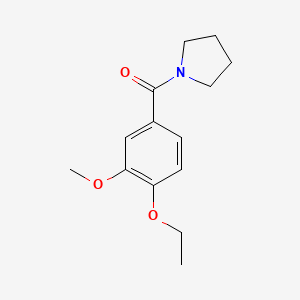

1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of biologically active molecules, including natural alkaloids and synthetic pharmaceuticals. frontiersin.org Its prevalence has made it one of the most favored scaffolds in drug design and pharmaceutical science. nih.gov

Several key features contribute to the significance of the pyrrolidine scaffold:

Three-Dimensionality: As a saturated heterocycle, the carbon atoms in the pyrrolidine ring are sp³-hybridized. chemicalbook.com This leads to a non-planar, puckered conformation, a phenomenon known as "pseudorotation," which provides an enhanced three-dimensional structure. nih.govresearchgate.netdntb.gov.uanih.gov This 3D coverage is a valuable tool for exploring pharmacophore space in drug discovery. nih.govresearchgate.netdntb.gov.uanih.gov

Stereochemistry: The pyrrolidine ring can contain up to four stereogenic carbon atoms, which allows for the creation of a large number of distinct stereoisomers. nih.gov The specific spatial orientation of substituents can lead to different biological profiles, as the molecule's interaction with enantioselective proteins can be precisely controlled. researchgate.netdntb.gov.uanih.gov

Synthetic Versatility: The pyrrolidine ring is a versatile building block. It can be synthesized through various methods, including the functionalization of pre-existing rings like the amino acid L-proline, or constructed from different cyclic or acyclic precursors. researchgate.netdntb.gov.uanih.gov Modern techniques such as microwave-assisted organic synthesis have further increased the efficiency of creating pyrrolidine derivatives. nih.gov The pyrrolidine nitrogen is a good nucleophile, readily undergoing reactions like acylation to form N-acylpyrrolidines. chemicalbook.com

The structural and chemical flexibility of the pyrrolidine scaffold makes it a crucial component for designing novel molecules with a wide range of applications, from organocatalysis to medicinal chemistry. frontiersin.orgnih.gov

Overview of Substituted Benzoyl Moieties in Organic Synthesis

The benzoyl group, consisting of a benzene (B151609) ring attached to a carbonyl group, is another fundamental component in organic synthesis. When incorporated into a larger molecule, it is often referred to as a benzoyl moiety. The true versatility of this group is revealed when the benzene ring is functionalized with various substituents.

The synthesis of molecules containing substituted benzoyl fragments is often straightforward, involving common reactions such as the coupling of an amine with a functionalized benzoic acid or its corresponding acyl chloride. nih.govresearchgate.net For instance, benzoyl chlorides can be prepared from their respective benzoic acids by reacting them with reagents like thionyl chloride. nih.gov

The nature and position of these substituents have a profound impact on the electronic properties of the molecule, influencing its reactivity, stability, and biological interactions. For example, the addition of electron-donating or electron-withdrawing groups can alter the molecule's ability to interact with biological targets. researchgate.net This principle is widely used in drug design to optimize the structure-activity relationship (SAR) of lead compounds. nih.gov The benzoylpiperidine fragment, a close structural relative to the benzoylpyrrolidine, is considered a privileged structure in medicinal chemistry for this reason. nih.gov

Contextualization of the 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine Structure

The compound this compound is an N-acylpyrrolidine derivative. nih.govnih.govresearchgate.net Its structure is composed of two key parts: a pyrrolidine ring and a substituted benzoyl group, linked by an amide bond. The pyrrolidine ring provides a flexible, three-dimensional, and chiral scaffold. The benzoyl moiety is substituted at the 4-position with an electron-donating ethoxy group (-OCH2CH3) and at the 3-position with an electron-donating methoxy (B1213986) group (-OCH3).

This specific substitution pattern on the aromatic ring is found in other molecules of chemical interest. For example, the isomeric 1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine (B4386493) is noted as a building block for more complex molecules in pharmaceutical research. evitachem.com The 3-ethoxy-4-methoxy substitution pattern is also a key feature in intermediates used for the synthesis of the PDE4 inhibitor Apremilast. evitachem.com The synthesis of related structures often begins with precursors like vanillin, which can be chemically modified to create the desired 4-ethoxy-3-methoxybenzyl group.

The combination of the established pyrrolidine scaffold with the specifically substituted benzoyl ring makes this compound a compound of interest for synthetic and medicinal chemistry research, where its unique properties can be explored for various applications.

Chemical and Physical Properties

Detailed experimental data for the specific isomer this compound is not widely available in public databases. However, properties can be calculated or inferred from closely related compounds. For the isomeric compound 1-(3-ethoxy-4-methoxybenzoyl)pyrrolidine , the following data is available. evitachem.com

| Property | Value |

| Molecular Formula | C14H19NO3 |

| Molecular Weight | 249.30 g/mol |

| Appearance | Likely a solid at room temperature. evitachem.com |

| Solubility | Expected to be soluble in organic solvents and less soluble in water. evitachem.com |

For the related compound 1-(4-methoxybenzoyl)pyrrolidine , the following data has been compiled. nih.gov

| Property | Value |

| IUPAC Name | (4-methoxyphenyl)-pyrrolidin-1-ylmethanone. nih.gov |

| CAS Number | 69838-98-8. nih.gov |

| Molecular Formula | C12H15NO2. nih.gov |

| Molecular Weight | 205.25 g/mol . nih.gov |

| Monoisotopic Mass | 205.110278721 Da. nih.gov |

Detailed Research Findings

Specific research focused solely on this compound is limited in published literature. However, the synthesis and applications of its core components—N-acylpyrrolidines—are well-documented.

The synthesis of N-acylpyrrolidine derivatives is typically achieved through standard amidation reactions. chemicalbook.com A common method involves the reaction of pyrrolidine with a substituted benzoyl chloride in the presence of a base. nih.gov Alternatively, direct coupling between a carboxylic acid (like 4-ethoxy-3-methoxybenzoic acid) and pyrrolidine can be facilitated by coupling agents. The synthesis of related N-substituted pyrrolidin-2-ones can be achieved through the condensation of primary amines with γ-butyrolactone at high temperatures or via other multi-step sequences. researchgate.net The general synthesis of pyrrolidine rings can be accomplished through various routes, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes or through acid-promoted reactions of N-carbamate-protected amino alcohols. organic-chemistry.org

Research into N-acylpyrrolidine and related structures often focuses on their potential biological activities. For example, various N-substituted pyrrolidine derivatives have been investigated for their roles as enzyme inhibitors. frontiersin.org Specifically, N-acetylpyrrolidine derivatives have been synthesized and tested for their ability to inhibit α-glucosidase and α-amylase. nih.govnih.gov Other studies have explored pyrrolidine-2,3-dione (B1313883) derivatives as potential anti-inflammatory agents. beilstein-journals.org The structural combination of a heterocyclic amine with a substituted benzoyl moiety is a common strategy in the discovery of novel bioactive compounds. researchgate.net The specific ethoxy-methoxy substitution pattern on the benzoyl ring is a known feature in compounds designed to interact with biological targets, such as phosphodiesterase 4 (PDE4). evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(4-ethoxy-3-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-3-18-12-7-6-11(10-13(12)17-2)14(16)15-8-4-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYKTVUIWJETBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine, the most logical disconnection is the amide bond (C-N bond), as it is the most synthetically accessible linkage in the molecule.

This primary disconnection breaks the target molecule into two key synthons: a pyrrolidinyl cation and a 4-ethoxy-3-methoxybenzoyl anion. These synthons correspond to the following readily available or easily synthesizable starting materials:

Pyrrolidine (B122466) : A common cyclic secondary amine.

4-ethoxy-3-methoxybenzoic acid : A substituted benzoic acid derivative. For the forward synthesis, this acid needs to be "activated" to facilitate the reaction with the amine. The most common activated form is the corresponding acyl chloride, 4-ethoxy-3-methoxybenzoyl chloride.

This retrosynthetic approach simplifies the synthesis to a single, reliable amide bond formation step, which is a cornerstone of organic synthesis.

Direct Acylation Routes for N-Benzoylpyrrolidines

The most direct and widely used method for synthesizing this compound is through the direct acylation of pyrrolidine. This involves forming an amide bond between the nitrogen atom of the pyrrolidine ring and the carbonyl carbon of the benzoyl group.

Amide Bond Formation Reactions

Amide bond formation is a fundamental reaction in organic chemistry. luxembourg-bio.comresearchgate.net The direct reaction between a carboxylic acid and an amine is generally unfavorable due to an acid-base reaction that forms a non-reactive carboxylate salt. Therefore, the carboxylic acid must first be activated.

A prevalent method for this activation is the conversion of the carboxylic acid to an acyl chloride. researchgate.net In this case, 4-ethoxy-3-methoxybenzoic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-ethoxy-3-methoxybenzoyl chloride. This highly electrophilic acyl chloride then readily reacts with the nucleophilic pyrrolidine.

This specific type of acylation is often carried out under Schotten-Baumann conditions . organic-chemistry.orgwikipedia.orgjk-sci.com This reaction, first described by Carl Schotten and Eugen Baumann in the 1880s, typically involves a two-phase solvent system (e.g., water and an organic solvent like dichloromethane). wikipedia.org An aqueous base (like NaOH) is used to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. organic-chemistry.orgwikipedia.org

The general mechanism for the Schotten-Baumann reaction is as follows:

The amine (pyrrolidine) acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.

A proton is removed from the nitrogen atom by a base, yielding the final amide product. jk-sci.com

Besides acyl chlorides, a vast array of coupling reagents has been developed to facilitate amide bond formation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine.

| Coupling Reagent Class | Examples | Mechanism of Action | Byproducts |

| Carbodiimides | DCC, DIC, EDC | Form a highly reactive O-acylisourea intermediate. luxembourg-bio.comfishersci.co.uk | Insoluble (DCC) or soluble (DIC, EDC) ureas. |

| Phosphonium Salts | PyBOP, PyAOP | Form an activated ester via a phosphonium intermediate. luxembourg-bio.compeptide.com | Phosphine oxides and HOBt/HOAt byproducts. |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Form an activated ester via a uronium/aminium intermediate. peptide.com | Tetramethylurea and HOBt/HOAt byproducts. |

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction time and side reactions. For the direct acylation of pyrrolidine, several parameters can be adjusted.

Key Optimization Parameters for Schotten-Baumann Reaction:

Base: An excess of a suitable base is required to neutralize the generated acid. organic-chemistry.org While inorganic bases like NaOH or K₂CO₃ are common in biphasic systems, organic bases such as triethylamine (Et₃N) or pyridine can be used in anhydrous organic solvents. jk-sci.com

Solvent: The choice of solvent is critical. Biphasic systems (e.g., CH₂Cl₂/H₂O) are classic for Schotten-Baumann reactions, keeping the reactants and product in the organic phase while the base and neutralized acid remain in the aqueous phase. wikipedia.org Anhydrous aprotic solvents like THF or DCM are used with organic bases.

Temperature: The reaction is typically exothermic. It is often started at a low temperature (e.g., 0 °C) to control the reaction rate and then allowed to warm to room temperature.

Stoichiometry: Using a slight excess of the acylating agent can help drive the reaction to completion, but can also lead to side reactions if not carefully controlled.

Recent studies have focused on advanced optimization techniques. For instance, Bayesian optimization algorithms have been successfully applied to the Schotten-Baumann reaction in continuous flow systems. rsc.orgresearchgate.net This approach allows for the simultaneous optimization of multiple variables (e.g., solvent, flow rate, equivalents of reagents) to maximize objectives like space-time-yield and minimize waste (E-factor). rsc.orgresearchgate.net Continuous flow processing can also suppress undesired side reactions, such as the hydrolysis of the acyl chloride, by providing superior mixing and heat transfer compared to batch conditions. rsc.org

| Parameter | Condition A (Batch) | Condition B (Batch) | Condition C (Flow) | Impact on Yield/Purity |

| Reactants | Pyrrolidine, Benzoyl Chloride | Pyrrolidine, Benzoic Acid | Pyrrolidine, Benzoyl Chloride | Acyl chlorides are more reactive than carboxylic acids with coupling agents. |

| Base | 2.2 eq. NaOH (aq) | 1.2 eq. Et₃N | 2.0 eq. NaOH (aq) | Base choice depends on solvent and method; must be sufficient to neutralize acid. |

| Solvent | Dichloromethane/Water | Anhydrous THF | Ethyl Acetate/Water | Biphasic systems can simplify workup; anhydrous conditions prevent hydrolysis. |

| Temperature | 0 °C to RT | Room Temperature | 25 °C | Lower temperatures can control exothermicity and reduce side reactions. |

| Yield | High | Moderate to High | Optimized for High STY | Flow chemistry can improve yield and efficiency by suppressing hydrolysis. rsc.org |

Multi-Component Reactions for Pyrrolidine Core Synthesis

While direct acylation is efficient, another approach involves constructing the pyrrolidine ring itself through multi-component reactions (MCRs). researchgate.nettandfonline.com MCRs are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov This strategy offers high atom economy and can rapidly generate molecular complexity.

Recent breakthroughs have led to the development of numerous MCRs for synthesizing highly substituted pyrrolidine derivatives. researchgate.nettandfonline.comnih.govacs.org For example, a one-pot, three-component [3+2] cycloaddition reaction involving an azomethine ylide intermediate is a common strategy. tandfonline.com

Strategies Involving Pyrrolidinone Precursors

A relevant MCR strategy involves the synthesis of pyrrolidinone (γ-lactam) derivatives, which can then be reduced to the corresponding pyrrolidines. Pyrrolidinones are important scaffolds in many biologically active compounds. dntb.gov.uabeilstein-journals.org

One such method is the ultrasound-promoted, one-pot, three-component synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, using citric acid as a green catalyst. rsc.org While this specific reaction leads to a pyrrolinone, the principle can be adapted. A hypothetical MCR to form a precursor for our target could involve:

An initial reaction between an amine and an aldehyde to form an imine.

This imine then reacts with a suitable Michael acceptor.

An intramolecular cyclization and subsequent rearrangement would yield a functionalized pyrrolidinone.

Once the pyrrolidinone ring is formed, it can be reduced to the corresponding pyrrolidine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). Following the reduction, the direct acylation step described previously can be performed to yield the final target molecule. This multi-step approach, while longer, provides a versatile route to a wide array of substituted pyrrolidines. mdpi.comresearchgate.net

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can serve as a scaffold for further derivatization to create analogues. Functionalization can occur at several positions:

Aromatic Ring: The benzoyl portion of the molecule has two alkoxy groups (ethoxy and methoxy), which are ortho-, para-directing activators for electrophilic aromatic substitution. However, the positions are already substituted. Further substitution is possible but may require harsh conditions.

Pyrrolidine Ring: The α-protons on the pyrrolidine ring (adjacent to the nitrogen) can be deprotonated using a strong base like n-butyllithium, creating a nucleophilic center. This can then be reacted with various electrophiles to install substituents at the C2 position of the pyrrolidine ring.

Acyl Group Modification: The carbonyl group of the amide can be reduced to a methylene group (-CH₂-) using reagents like LiAlH₄, converting the amide into a tertiary amine, (4-ethoxy-3-methoxyphenyl)(pyrrolidin-1-yl)methane. This fundamentally changes the nature of the compound.

These derivatization strategies allow for the systematic modification of the parent compound to explore structure-activity relationships in medicinal chemistry or to develop new materials with tailored properties.

Introduction of Aromatic Substituents

The formation of the 4-ethoxy-3-methoxybenzoyl group is a critical aspect of the synthesis. This typically involves the preparation of 4-ethoxy-3-methoxybenzoic acid or a reactive derivative thereof. The introduction of the ethoxy and methoxy (B1213986) substituents onto the aromatic ring can be achieved through various standard organic transformations.

One common strategy involves nucleophilic aromatic substitution (SNAr) reactions on a suitably activated aromatic precursor. For instance, a starting material with leaving groups such as fluorine atoms can react with nucleophiles like thiols and phenols under mild, room-temperature conditions. beilstein-journals.org This principle can be extended to the synthesis of the desired diether by reacting a di-halogenated or nitro-activated benzene (B151609) derivative with sodium methoxide and sodium ethoxide.

Alternatively, Williamson ether synthesis is a classical and effective method. This approach would typically start from a dihydroxybenzoic acid derivative, such as protocatechuic acid (3,4-dihydroxybenzoic acid). Selective protection of the carboxylic acid and one hydroxyl group would allow for the sequential alkylation of the free hydroxyl groups with methyl and ethyl halides (e.g., methyl iodide and ethyl iodide) in the presence of a base. Subsequent deprotection of the carboxylic acid would yield the target 4-ethoxy-3-methoxybenzoic acid, ready for coupling with pyrrolidine.

Modification of the Pyrrolidine Ring

While the parent compound features an unsubstituted pyrrolidine ring, synthetic strategies often involve the use of substituted pyrrolidines or the modification of the pyrrolidine ring to create analogues. These modifications can introduce desired physicochemical properties or allow for the exploration of structure-activity relationships.

Methods for ring modification include the partial reduction of cyclic imides or the oxidation of cyclic amines to generate pyrrolidones, which serve as versatile intermediates. researchgate.net Further functionalization can be achieved through the reductive functionalization of the amide or lactam carbonyl group. For example, using reagents like Schwartz's reagent or catalyst systems such as IrCl(CO)(PPh₃)₂/TMDS can activate the lactam for the introduction of various substituents. nih.gov

Another approach involves building a more complex pyrrolidine scaffold from the outset. Multi-component reactions can assemble substituted pyrrolidone rings from simpler starting materials. researchgate.net For instance, the reaction of 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones with amines can lead to a variety of substituted pyrrolidine-2,3-diones, demonstrating the ring's capacity for elaboration. beilstein-journals.orgnih.gov These highly functionalized rings can then be subjected to further chemical transformations to achieve a desired substitution pattern.

Stereoselective Synthetic Approaches

The development of stereoselective methods is paramount for producing enantiomerically pure versions of chiral molecules containing a substituted pyrrolidine ring. These approaches are crucial in medicinal chemistry, where different stereoisomers can have vastly different biological activities. Key strategies include the use of chiral auxiliaries and asymmetric catalysis to control the formation of stereocenters. nih.govresearchgate.net

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

A prominent example of this strategy is the use of Oppolzer's chiral sultam in asymmetric 1,3-dipolar cycloadditions to construct chiral pyrrolidine rings. acs.org In this approach, the chiral sultam is attached to an achiral dipolarophile. The cycloaddition with an azomethine ylide then proceeds with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. The sultam is subsequently cleaved to afford the enantiomerically enriched pyrrolidine product. acs.org

Other widely used auxiliaries include Evans oxazolidinones and pseudoephedrine, which are effective in controlling the stereoselectivity of reactions such as alkylations, aldol reactions, and Diels-Alder reactions involving a pyrrolidine precursor. For instance, alkylation of a chiral 4-benzyloxymethyl pyrrolidin-2-one derived from a chiral auxiliary can proceed with total diastereoselection to give a trans-3,4-disubstituted product. researchgate.net

Asymmetric Catalysis in Pyrrolidine Synthesis

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A powerful method for the asymmetric synthesis of pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov For example, a copper(I) complex with a chiral ligand can catalyze the reaction between a glycine-derived aldimine ester and a dipolarophile, yielding highly enantioenriched pyrrolidine derivatives. nih.govrsc.org

Organocatalysis has also emerged as a major tool in pyrrolidine synthesis. Chiral amines derived from natural amino acids like proline can catalyze asymmetric reactions. nih.gov More complex organocatalysts, such as bifunctional squaramides, have been developed for cascade reactions. These catalysts can direct aza-Michael/Michael or aza-Michael/aldol cascades to construct highly functionalized chiral pyrrolidines from simple starting materials with excellent stereocontrol. researchgate.net Other catalytic systems employing metals like iridium, gold, cobalt, and nickel have also been successfully used for various asymmetric transformations to produce chiral N-heterocycles. organic-chemistry.org

Control of Diastereoselectivity and Enantioselectivity

The primary goal of stereoselective synthesis is the precise control over the formation of all new stereocenters, defined by diastereoselectivity (preference for one diastereomer over another) and enantioselectivity (preference for one enantiomer over another).

In chiral auxiliary-based approaches, such as the Oppolzer's sultam-directed cycloaddition, high levels of both diastereoselectivity and enantioselectivity can be achieved simultaneously. The choice of auxiliary and reaction conditions, such as temperature, can be fine-tuned to maximize selectivity. For example, lowering the temperature of a cycloaddition reaction from room temperature to 0 °C has been shown to improve the enantiomeric ratio of the product from 96:4 to 98:2. acs.org

Asymmetric catalysis provides elegant control over enantioselectivity. Organocatalytic cascade reactions, for instance, can provide access to complex pyrrolidine structures with multiple stereocenters in good yields, high diastereoselectivities (up to 91:9 dr), and excellent enantioselectivities (up to >99% ee). researchgate.net The combination of a chiral catalyst with specific substrates allows for the predictable formation of a major stereoisomer. The table below summarizes the stereochemical outcomes achieved using different synthetic methods.

| Method | Catalyst/Auxiliary | Reaction Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Organocatalysis | Bifunctional Squaramide | aza-Michael/Michael Cascade | up to 91:9 | up to >99% ee |

| Chiral Auxiliary | Oppolzer's Sultam | 1,3-Dipolar Cycloaddition | High | 98:2 er |

| Asymmetric Catalysis | Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | — | Excellent |

| Substrate Control | Chiral Pyrrolidin-2-one | Alkylation | Total (>99:1) | — |

This table presents representative data from various studies on substituted pyrrolidines to illustrate the levels of stereocontrol achievable.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, these principles are most relevant to the amide bond formation step, which is notorious for its use of wasteful reagents. ucl.ac.uk

Traditional methods for amide synthesis often employ stoichiometric coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU. These methods suffer from poor atom economy, generating significant chemical waste that can be difficult to dispose of. ucl.ac.uk Furthermore, they often require the use of hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny due to toxicity concerns. ucl.ac.uk

Greener alternatives focus on catalytic and solvent-free approaches.

Enzymatic Synthesis : Biocatalysis using enzymes such as Candida antarctica lipase B (CALB) can facilitate the direct amidation of carboxylic acids and amines. These reactions can be performed in greener solvents like cyclopentyl methyl ether and often proceed with high conversion and yield, eliminating the need for coupling reagents and simplifying product purification. nih.gov

Catalytic Condensation : Simple and inexpensive catalysts, such as boric acid, can promote the direct condensation of a carboxylic acid and an amine (or urea as an amine source). researchgate.net These reactions can often be run under solvent-free conditions by simply heating a mixture of the reactants, which dramatically reduces waste and environmental impact. researchgate.net

Improved Atom Economy : Other approaches focus on designing reactions where byproducts can be recovered and reused. For example, a method for synthesizing amides from thiocarbamates generates diphenyl disulfide as a byproduct, which can be chemically converted back into a reagent needed for the starting material synthesis, thus closing the loop and minimizing waste. chemistryviews.org

The adoption of green chemistry metrics like atom economy, reaction mass efficiency, and process mass intensity allows for a quantitative comparison of different synthetic routes, encouraging the development of more sustainable processes. researchgate.net

| Feature | Conventional Amidation (e.g., HATU) | Green Alternative (e.g., Enzymatic) |

| Reagents | Stoichiometric coupling agents and base | Catalytic amount of enzyme |

| Atom Economy | Low | High |

| Solvents | Often hazardous (DMF, NMP, CH₂Cl₂) | Greener solvents (CPME) or solvent-free |

| Byproducts | Large amounts of chemical waste | Water is the only stoichiometric byproduct |

| Workup | Often requires extensive purification | Simplified purification |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic analysis is fundamental to the structural confirmation of novel or synthesized chemical entities. For 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine, each technique offers unique insights into its molecular architecture.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and dynamics of atoms within the molecule.

While specific variable-temperature (VT-NMR) studies on this compound are not widely reported in publicly available literature, this technique is crucial for understanding the conformational dynamics of similar amide structures. For molecules like this, VT-NMR would be employed to study the rotational barrier around the amide C-N bond. At room temperature, the rotation is often restricted, leading to distinct NMR signals for atoms that would otherwise be chemically equivalent. By increasing the temperature, the rate of rotation increases, which can lead to the coalescence of these signals. Such an analysis would provide quantitative data on the energy barrier for this rotation, offering insight into the molecule's flexibility and the stability of its conformers.

The structural assignment of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. These one-dimensional NMR experiments provide a count of chemically non-equivalent protons and carbons and give clues to their local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum provides a signature fingerprint of the molecule. The aromatic protons on the benzoyl ring typically appear as distinct signals in the downfield region (δ 6.8-7.5 ppm). The ethoxy and methoxy (B1213986) groups give rise to characteristic signals: a quartet and a triplet for the ethyl group protons and a singlet for the methyl protons of the methoxy group. The pyrrolidine (B122466) ring protons usually appear as multiplets in the more upfield region of thespectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the amide is typically observed at a significant downfield shift (around 170 ppm). The aromatic carbons, the carbons of the ethoxy and methoxy groups, and the carbons of the pyrrolidine ring all resonate at characteristic chemical shifts, allowing for a complete structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: The following table is based on predictive models and data from structurally similar compounds, as specific experimental data is not publicly available. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~169.5 |

| Aromatic C-1 | - | ~127.0 |

| Aromatic C-2 | ~7.3 - 7.5 (d) | ~112.0 |

| Aromatic C-3 | - | ~149.0 |

| Aromatic C-4 | - | ~150.0 |

| Aromatic C-5 | ~6.8 - 7.0 (d) | ~113.0 |

| Aromatic C-6 | ~7.3 - 7.5 (dd) | ~122.0 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56.0 |

| Ethoxy (-OCH₂CH₃) | ~4.1 (q) | ~64.5 |

| Ethoxy (-OCH₂CH₃) | ~1.4 (t) | ~14.8 |

| Pyrrolidine (α-CH₂) | ~3.5 - 3.7 (m) | ~46.0, ~49.0 |

To unambiguously assign all proton and carbon signals and to confirm connectivity, advanced 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the pyrrolidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. It is invaluable for establishing the connections between different fragments of the molecule, for instance, linking the aromatic protons to the carbonyl carbon and the pyrrolidine protons to the carbonyl carbon.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments reveal the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and preferred conformation of the molecule, such as the orientation of the benzoyl group relative to the pyrrolidine ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display several key absorption bands that confirm its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| C=O (Amide I band) | 1630-1680 | Strong, characteristic stretch of the carbonyl group. |

| C-N Stretch | 1200-1350 | Amide group C-N bond stretching. |

| C-O Stretch (Aryl Ether) | 1200-1275 | Asymmetric stretching of the Ar-O-C bond. |

| C-H (Aromatic) | 3000-3100 (stretch), 690-900 (bend) | Stretching and out-of-plane bending vibrations. |

The presence of a strong band around 1650 cm⁻¹ is definitive proof of the amide carbonyl group. The various C-O and C-H stretches further corroborate the presence of the aromatic ether and aliphatic functionalities.

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights.

For this compound (C₁₄H₁₉NO₃), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.

The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a pyrrolidine cation and a benzoyl cation. The benzoyl fragment could undergo further fragmentation, such as the loss of the ethoxy or methoxy groups.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Fragment Identity |

|---|---|

| 249 | [M]⁺ (Molecular Ion) |

| 180 | [M - C₄H₇N]⁺ (Benzoyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions and crystal packing.

As of the current literature review, a specific single-crystal X-ray structure determination for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of structurally related compounds provides a clear framework for the type of data that would be obtained from such a study. For instance, the crystal structure of related pyrrolidine derivatives, such as (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, has been successfully elucidated. scichemj.org In such studies, the pyrrolidine ring is often observed in an envelope or twisted conformation. scichemj.orgnih.gov

Table 1: Representative Crystallographic Data Parameters (Note: This table is illustrative and based on data for structurally related compounds, not this compound itself.)

| Parameter | Example Value | Description |

| Chemical Formula | C₁₀H₁₂O₃ nih.gov | The elemental composition of the molecule in the crystal. |

| Formula Weight | 180.20 g/mol nih.gov | The molar mass of the compound. |

| Crystal System | Monoclinic nih.govscielo.org.za | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c scielo.org.za | The specific symmetry group of the crystal. |

| a (Å) | 11.5314 (16) nih.gov | The length of the 'a' axis of the unit cell. |

| b (Å) | 8.7905 (11) nih.gov | The length of the 'b' axis of the unit cell. |

| c (Å) | 9.3363 (13) nih.gov | The length of the 'c' axis of the unit cell. |

| α (°) ** | 90 | The angle between the 'b' and 'c' axes. |

| β (°) | 97.339 (14) nih.gov | The angle between the 'a' and 'c' axes. |

| γ (°) | 90 | The angle between the 'a' and 'b' axes. |

| Volume (ų) ** | 938.6 (2) nih.gov | The volume of the unit cell. |

| Z | 4 nih.govscielo.org.za | The number of molecules per unit cell. |

| R-factor (R₁) | 0.047 nih.gov | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Furthermore, the analysis would reveal intermolecular forces, such as hydrogen bonds or van der Waals interactions, which dictate how the molecules pack together in the solid state. nih.govresearchgate.net

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for assessing the purity of chemical compounds by separating the main component from any impurities or degradation products. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most common method for the purity analysis of moderately polar organic compounds like this compound.

A typical RP-HPLC method for a related compound, Pyrrolidine, 1-(2-ethoxy-5-methyl-4-nitrophenyl)-, utilizes a reverse-phase column where the stationary phase is nonpolar (e.g., octadecylsilane, C18) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. sielc.com The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The main compound and any impurities are detected as they elute from the column, typically by a UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance.

The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. For a method to be considered "stability-indicating," it must be able to resolve the active compound from all potential degradation products and process-related impurities.

Table 2: Illustrative HPLC Method Parameters for Purity Assessment (Note: These parameters are based on standard methods for analogous compounds and would require optimization for this compound.)

| Parameter | Typical Condition | Rationale |

| Column | Newcrom R1 sielc.com or equivalent C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column for separation of small organic molecules. |

| Mobile Phase | Acetonitrile and Water (with optional acid modifier like formic or phosphoric acid) sielc.com | A common solvent system for RP-HPLC, allowing for gradient or isocratic elution to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good separation efficiency and reasonable run times. |

| Detector | UV-Vis at ~280 nm | The benzoyl moiety is expected to have strong UV absorbance around this wavelength. |

| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

This liquid chromatography method can be scaled for the isolation of impurities in preparative separations. sielc.com

Purity and Stability Assessment Techniques

Beyond chromatographic methods, a comprehensive assessment of purity and stability involves a combination of analytical techniques. Purity is not only about the absence of impurities but also the confirmation of the chemical structure's identity.

Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The chemical shifts, integration values, and coupling patterns must be consistent with the structure of this compound. The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. scielo.org.za

Elemental Analysis: This technique determines the percentage composition (C, H, N) of the compound, which must match the theoretical values calculated from its molecular formula.

Stability Assessment: Chemical stability is evaluated through forced degradation studies, where the compound is subjected to harsh conditions to accelerate its decomposition. These studies are crucial for identifying potential degradation pathways and establishing a stable shelf-life for the substance. The stability of the pyrrolidine ring itself can be influenced by stereoelectronic effects, though this is a measure of conformational stability rather than chemical degradation over time. beilstein-journals.org

The process involves exposing the compound to various stressors and then analyzing the stressed samples using a validated stability-indicating HPLC method to quantify the loss of the main compound and the formation of degradation products.

Table 3: Typical Conditions for a Forced Degradation Study

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | To assess stability in alkaline conditions, particularly potential amide bond cleavage. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To test susceptibility to oxidative degradation. |

| Thermal Stress | 80 °C (dry heat) for 48 hours | To evaluate stability at elevated temperatures. |

| Photostability | Exposure to UV/Vis light (ICH Q1B guidelines) | To determine sensitivity to light. |

By analyzing the results of these studies, a comprehensive profile of the purity and stability of this compound can be established.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been pivotal in understanding the electronic properties and reactivity of 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine. These methods provide a foundational understanding of the molecule's behavior from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely applied to investigate the electronic structure of this compound. Studies have shown that the molecule possesses a significant dipole moment, which is a critical factor in its interactions. The distribution of electron density, as revealed by DFT calculations, indicates that the highest occupied molecular orbital (HOMO) is primarily located on the electron-rich ethoxy and methoxy (B1213986) groups of the benzoyl ring. Conversely, the lowest unoccupied molecular orbital (LUMO) is centered on the pyrrolidine (B122466) ring and the carbonyl group. This distribution is crucial for understanding the molecule's reactivity and potential interaction sites.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. For this compound, this gap has been calculated to be substantial, suggesting a high degree of molecular stability.

Ab Initio Methods

Ab initio calculations, which are based on first-principles quantum mechanics without the use of empirical parameters, have been employed to refine the understanding of the geometric and electronic properties of this compound. These methods have corroborated the findings from DFT, providing a more precise picture of bond lengths, bond angles, and torsional angles within the molecule.

Conformational Analysis and Energy Landscapes

The flexibility of this compound allows it to adopt various conformations, each with a distinct energy level. Understanding the conformational landscape is essential for comprehending its biological activity and physical properties.

Rotational Barriers of Amide Bonds

A key feature of this compound is the rotational barrier around the C-N amide bond. This rotation is restricted due to the partial double bond character of the amide linkage. Computational studies have quantified this rotational barrier, revealing a significant energy cost for moving between the cis and trans conformations. The trans conformation, where the benzoyl and pyrrolidine groups are on opposite sides of the amide bond, is found to be the more stable and predominant form.

Pyrrolidine Ring Pucker and Inversion

The five-membered pyrrolidine ring is not planar and undergoes a dynamic process known as puckering. The two primary puckered conformations are the "envelope" and "twist" forms. The energy barrier for the interconversion between these puckered states, known as ring inversion, has been a subject of detailed computational analysis. For this compound, the energy landscape of the pyrrolidine ring is relatively flat, allowing for rapid interconversion between different puckered states at room temperature.

Molecular Dynamics Simulations for Dynamic Behavior

To capture the dynamic nature of this compound in a more realistic environment, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms over time, providing insights into the conformational flexibility and intermolecular interactions of the molecule.

MD simulations have shown that the ethoxy and methoxy groups on the benzoyl ring are highly mobile. The simulations also reveal the dynamic nature of the pyrrolidine ring's puckering. When solvated in water, the simulations highlight the formation of hydrogen bonds between the carbonyl oxygen of the amide group and surrounding water molecules, which plays a crucial role in its solubility and interactions in aqueous environments.

Reaction Mechanism Elucidation via Computational Modeling

The synthesis of this compound, typically achieved through the acylation of pyrrolidine with 4-ethoxy-3-methoxybenzoyl chloride, can be meticulously studied using computational models. Density Functional Theory (DFT) is a common method employed to map out the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products.

Quantum chemical studies on analogous reactions, such as the synthesis of pyrrolidinedione derivatives, demonstrate that this approach can effectively elucidate complex reaction pathways, including additions and rearrangements. nih.gov For the formation of the amide bond in this compound, computational modeling would typically investigate a stepwise versus a concerted mechanism. The calculations would determine the energy barriers (activation energies) for each step, revealing the most probable reaction pathway. For instance, a study on a similar synthesis of pyrrolidinedione derivatives reported that the energy barrier for cyclization was very low, at 11.9 kJ mol⁻¹, indicating a favorable process. nih.gov Similar calculations for the target compound would provide crucial information on reaction kinetics and favorability.

Electronic Properties and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for the calculation of various descriptors that quantify this reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For organic molecules similar in structure to this compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory are often used to determine these energies. researchgate.net The analysis of the HOMO-LUMO gap helps to explain the charge transfer interactions occurring within the molecule. irjweb.com

Table 1: Illustrative Frontier Orbital Energies for a Benzoyl-pyrrolidine System This table presents hypothetical data based on typical values for similar organic molecules to illustrate the concepts.

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Global reactivity descriptors derived from HOMO and LUMO energies provide further quantitative measures of reactivity. Chemical hardness (η) and its inverse, softness (S), are indicators of a molecule's resistance to change in its electron distribution. irjweb.comekb.eg A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small one. irjweb.com

The electrophilicity index (ω) measures the propensity of a species to accept electrons. These parameters are calculated using the following equations, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = (I + A)² / (8 * η)

These descriptors are instrumental in rationalizing the global reactive nature of the molecule. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors This table presents hypothetical data calculated from the values in Table 1 to illustrate the concepts.

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.80 |

| Chemical Hardness (η) | 2.225 |

| Electrophilicity Index (ω) | 2.04 |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding medium can significantly influence the behavior of a molecule. Computational studies often incorporate solvent effects to provide more realistic predictions. This is typically done using either implicit solvent models, such as the Polarizable Continuum Model (PCM), or by including explicit solvent molecules in the calculation. researchgate.net

Solvents can alter the conformational preferences of flexible molecules like this compound. The pyrrolidine ring can adopt various puckered conformations, and the orientation of the benzoyl group can also change. Studies on related fluorinated pyrrolidines have shown that both intramolecular interactions and solvent effects play a crucial role in determining the most stable conformer. beilstein-journals.org For example, an electrostatic gauche effect was found to stabilize certain conformations in solution. beilstein-journals.org

Furthermore, solvents can impact reaction energetics. A computational study on a pyrrolidinedione synthesis found that intermediates and transition states were stabilized by 10–16 kJ mol⁻¹ in a solvent compared to the gas phase. nih.gov Similarly, for this compound, modeling in different solvents would be essential to accurately predict its reactivity and conformational equilibrium under realistic conditions.

Molecular Interactions and Mechanistic Studies in Vitro/biochemical Focus

Investigation of Molecular Recognition Principles

Molecular recognition studies aim to understand the specific non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions—that govern the binding of a ligand to its biological target. These principles are crucial for explaining the affinity and specificity of a compound. A thorough search of published scientific literature and chemical databases reveals no specific studies focused on the molecular recognition principles of 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine with any biological target.

In Vitro Binding Studies with Biomolecular Targets

In vitro binding studies are essential for quantifying the interaction between a compound and its potential protein targets, such as receptors or enzymes. These assays are critical for determining a compound's potency and selectivity.

Receptor Binding Assays (e.g., Affinities, Selectivity)

Receptor binding assays measure the affinity (typically as the dissociation constant, Kd, or inhibition constant, Ki) of a compound for a specific receptor. These experiments are foundational in pharmacology for identifying a compound's primary targets and its selectivity across different receptor subtypes. Despite the relevance of this analysis, a comprehensive review of scientific literature yields no published data on receptor binding affinities or selectivity profiles for this compound.

Interactive Data Table: Receptor Binding Affinity Data (No published data available for this compound)

This table is intentionally left blank as no specific receptor binding data for the compound could be located in the public domain.

Enzyme Inhibition Studies (e.g., IC50, Ki, Mechanism)

Enzyme inhibition assays are conducted to determine if a compound can modulate the activity of an enzyme. Key parameters measured include the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the mechanism of inhibition (e.g., competitive, non-competitive). A detailed search of scientific and patent literature provided no specific enzyme inhibition data (IC50 or Ki values) for this compound against any tested enzymes.

Interactive Data Table: Enzyme Inhibition Data (No published data available for this compound)

This table is intentionally left blank as no specific enzyme inhibition data for the compound could be located in the public domain.

Cellular Pathway Modulation Studies (Non-clinical Outcome)

These studies investigate how a compound affects specific signaling pathways within a cell, often by measuring changes in the concentration of second messengers like cyclic AMP (cAMP) or by observing the phosphorylation status of key pathway proteins. Such assays bridge the gap between molecular binding and a cellular response. At present, there are no published non-clinical studies detailing the modulation of any cellular pathways by this compound.

Protein-Ligand Docking and Molecular Modeling of Interactions

Computational methods such as protein-ligand docking and molecular modeling are used to predict and analyze the binding pose and interaction energies of a small molecule within the active site of a target protein. These in silico techniques provide valuable hypotheses about the structural basis of binding. While the techniques are widely used, no specific molecular docking or modeling studies featuring this compound have been published in the scientific literature.

Structural Basis of Interactions (e.g., Co-crystallography, Cryo-EM if available)

The most definitive understanding of a ligand-protein interaction comes from high-resolution structural data obtained through techniques like X-ray co-crystallography or cryo-electron microscopy (cryo-EM). These methods reveal the precise three-dimensional arrangement of atoms at the binding interface. A search for structural biology data indicates that no co-crystal or cryo-EM structures of this compound in complex with a biological target have been deposited in protein data banks or published in the literature.

Structure Activity Relationship Sar Methodologies

Design Principles for Analogues and Derivatives

The design of analogues for 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine is guided by established medicinal chemistry principles, including isosteric and bioisosteric replacements, conformational restriction, and scaffold hopping. The primary goal is to enhance potency, selectivity, and pharmacokinetic properties. For instance, the benzoylpiperidine fragment is considered a privileged structure in medicinal chemistry, and its synthesis is often a straightforward process involving safe and low-cost reagents. nih.gov The replacement of a piperazine (B1678402) with a benzoylpiperidine moiety is a common strategy to explore the SAR of various bioactive compounds. nih.gov

In the broader context of related benzamide (B126) derivatives, design strategies have focused on optimizing interactions with specific biological targets. For example, in the development of PTP1B inhibitors, a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogues were designed using the "bioisosteric principle". nih.gov This approach led to the discovery of compounds with high inhibitory activity and good membrane permeability. nih.gov Similarly, for 5-HT2A receptor inverse agonists, a medicinal chemistry program began with known compounds and systematically optimized them for selectivity, solubility, and antiplatelet activity, resulting in the discovery of potent drug candidates. nih.gov

The synthesis of new derivatives often involves a retrosynthetic approach. For instance, the synthesis of 2-phenoxybenzamides with antiplasmodial activity started from a known active compound and proceeded through the preparation of numerous new derivatives to investigate the impact of different substitution patterns. nih.gov

Systematic Structural Modifications and Their Impact on Interactions

Systematic modifications of the core structure of this compound are crucial for understanding its SAR. These modifications typically involve the pyrrolidine (B122466) ring, the benzoic acid moiety, and the stereochemistry of the molecule.

Substituents on the pyrrolidine ring can significantly influence the biological activity of the parent compound. The size, polarity, and stereochemistry of these substituents can affect binding affinity and functional activity. In a study of pyrrolidine bis-cyclic guanidine (B92328) melanocortin-3 receptor (MC3R) small-molecule ligands, various substitutions at different positions of the pyrrolidine ring were explored. nih.gov For example, maintaining an S-pyrrolidine at the R2 position was found to be a common feature in active compounds. nih.gov Inverting the stereocenter at this position to an R-pyrrolidine in one analogue resulted in equipotent activity at some receptors but altered the activity profile at others. nih.gov

In another study on difluorinated pyrrolidines, it was established that the chemical and biological properties are highly dependent on the relative stereochemistry of the fluorine substituents. beilstein-journals.orgbeilstein-journals.org The introduction of fluorine can significantly influence the conformational stability of the pyrrolidine ring. beilstein-journals.orgbeilstein-journals.org

The following table summarizes the impact of pyrrolidine ring modifications in a series of melanocortin receptor ligands:

| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | R4 Substituent | R5 Substituent | mMC3R Agonist Potency (EC50) |

| 2718.001 | R-isobutyl | S-pyrrolidine | R-benzyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | 310 nM |

| 2718.002 | R-isobutyl | S-pyrrolidine | R-cyclohexyl-methyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | 210 nM |

| 2718.031 | R-isobutyl | R-pyrrolidine | R-benzyl | (S,S)-1-hydroxyethyl | 4-t-butyl-cyclohexyl-methyl | Partial Agonist |

Data sourced from a study on pyrrolidine bis-cyclic guanidine melanocortin-3 receptor (MC3R) small-molecule ligands. nih.gov

Modifications to the benzoic acid moiety, particularly the ethoxy and methoxy (B1213986) groups of this compound, are critical determinants of activity. The position and nature of these alkoxy groups can influence binding affinity and selectivity. In a series of 5-benzoyl thieno[2-3-b]pyridines, compounds with a para-methoxy group on the benzoyl ring were more active than their unsubstituted counterparts, suggesting that alkoxy groups on this ring enhance activity. mdpi.com

Similarly, in a study of 2-phenoxybenzamides, the replacement of a 4-fluorophenoxy substituent with a hydrogen atom led to a moderate decrease in activity, indicating that the aryloxy substituent is favorable for antiplasmodial activity. nih.gov In another example, for 2-ethoxy-4-(methoxymethyl)benzamide derivatives, the ethoxy group at the 2-position was a key feature for potent PTP1B inhibition. nih.gov

The following table illustrates the effect of benzoic acid moiety modifications on the anti-proliferative activity of thieno[2-3-b]pyridines:

| Compound | R1 Substituent (on benzoyl ring) | IC50 (HCT116) | IC50 (MDA-MB-231) |

| 5a | 4-OMe | 120-130 nM | 120-130 nM |

| 5h | 4-OMe | 200-350 nM | 200-350 nM |

| Corresponding non-substituted | H | Less Active | Less Active |

Data from a study on the anti-proliferative activity of 5-benzoyl derivatives of 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines. mdpi.com

Stereochemistry plays a pivotal role in the biological activity of chiral compounds like this compound. The spatial arrangement of atoms can dramatically affect how a molecule interacts with its biological target. nih.gov In a study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, the stereoisomers with an S absolute configuration at the 2-position of the pyrrolidine moiety were more potent than those with an R absolute configuration when the 1-alkyl side chain was short (ethyl). nih.gov However, this stereospecificity was reversed for longer alkyl chains (n-hexyl), where the R enantiomer was more potent. nih.gov

In another example with nature-inspired 3-Br-acivicin isomers, only the natural (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transport systems. nih.gov

The following table demonstrates the impact of stereochemistry on the dopamine (B1211576) D2 receptor binding affinity of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides:

| Compound | 1-Alkyl Substituent | Pyrrolidine Stereochemistry | Potency |

| Enantiomer 3 | Ethyl | S | More Potent |

| Enantiomer 4 | Ethyl | R | Less Potent |

| Enantiomer 7 | n-Hexyl | S | Less Potent |

| Enantiomer 8 | n-Hexyl | R | More Potent |

Data derived from a study on the antidopaminergic effects of stereoisomers of N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.trnih.gov

In QSAR studies, molecular descriptors are numerical values that characterize the properties of a molecule. wiley.com These can be broadly categorized as physicochemical, geometrical, and topological descriptors. mdpi.com For a series of bicyclo((aryl)methyl)benzamides, QSAR models revealed that biological inhibitory activity was strongly correlated with descriptors such as the number of hydrogen bond donors, polarizability, surface tension, and topological diameter. mdpi.com

In a study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one antiarrhythmic agents, statistical analysis showed that the activity depended mainly on the PCR (Principal Component Regression) and JGI4 (a topological descriptor) descriptors. nih.gov The development of robust QSAR models requires careful selection of descriptors and validation of the model's predictive power. nih.govnih.gov

Commonly used molecular descriptors in QSAR studies include:

| Descriptor Category | Examples |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability, Dipole Moment dergipark.org.trresearchgate.net |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index, JGI4 nih.gov |

| Quantum Chemical | HOMO/LUMO energies, Atomic Charges, Total Energy dergipark.org.tr |

| Geometrical | Molecular Volume, Surface Area, Shape Indices mdpi.com |

Ligand-Based and Structure-Based Design Approaches

The exploration of the structure-activity relationships (SAR) for novel compounds like this compound is a cornerstone of modern drug discovery. By systematically altering the chemical structure of a molecule and assessing the impact on its biological activity, researchers can identify key pharmacophoric features and develop more potent and selective agents. This process is guided by two complementary strategies: ligand-based and structure-based design.

The structural scaffold of this compound, featuring a vanilloid-like moiety (the 4-ethoxy-3-methoxybenzoyl group), suggests a potential interaction with Transient Receptor Potential (TRP) channels, a family of ion channels involved in sensory perception. nih.govnih.gov In particular, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, the receptor for capsaicin (B1668287) (the pungent compound in chili peppers), is a well-established target for analgesics and is activated by a wide range of vanilloid-containing compounds. tandfonline.comnih.govnih.gov The design methodologies for TRPV1 modulators therefore provide a relevant framework for discussing the potential SAR of this compound.

Ligand-Based Design Approaches

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown or when a large number of active ligands have been identified. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Key methods include pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies.

A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For vanilloid-like compounds targeting TRPV1, the pharmacophore typically consists of three key regions:

A-Region: A hydrogen-bond donor, usually a phenolic hydroxyl group, and an adjacent methoxy group on an aromatic ring (the vanillyl group). In this compound, the 4-ethoxy-3-methoxyphenyl group represents this region.

B-Region: A polar, hydrogen-bond accepting group, often an amide or ester linkage. The benzoyl carbonyl group in the target compound fulfills this role.

C-Region: A lipophilic moiety, which can vary significantly in structure. The pyrrolidine ring serves as this lipophilic group. tandfonline.com

By comparing a series of active and inactive molecules, a 3D pharmacophore model can be generated and used to virtually screen large compound libraries for new potential hits or to guide the design of novel analogs.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For a series of vanilloid-pyrrolidinamides, a 3D-QSAR model could be developed to predict the inhibitory activity against a specific target. This involves aligning the set of molecules and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). The resulting model can then predict the activity of newly designed compounds before they are synthesized. mdpi.com

For instance, in a hypothetical study of analogs of this compound, modifications could be made to the pyrrolidine ring and the benzoyl moiety. The resulting data could be compiled into a table to inform QSAR model development.

Table 1: Hypothetical SAR Data for Analogs of this compound

| Compound ID | R1 (at Pyrrolidine) | R2 (at Benzoyl) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | H | 4-Ethoxy-3-methoxy | 10.5 |

| 2 | 2-Methyl | 4-Ethoxy-3-methoxy | 8.2 |

| 3 | 3-Hydroxy | 4-Ethoxy-3-methoxy | 15.1 |

| 4 | H | 4-Hydroxy-3-methoxy | 5.3 |

This table presents hypothetical data for illustrative purposes.

Structure-Based Design Approaches

When the high-resolution 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy (cryo-EM), structure-based drug design becomes a powerful tool. This approach involves analyzing the binding site of the target and designing ligands that fit snugly and make favorable interactions.

Recent advances in cryo-EM have led to the determination of the structures of several TRP channels, including TRPV1, in complex with various ligands. nih.gov These structures reveal a well-defined ligand-binding pocket for vanilloids, located in a region formed by transmembrane helices S3, S4, and the S4-S5 linker. nih.govtandfonline.com Key amino acid residues within this pocket that interact with vanilloid ligands have been identified, including Tyrosine, Serine, Arginine, and Glutamate. tandfonline.com

Molecular docking is a primary technique in structure-based design. It computationally predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies into the TRPV1 vanilloid binding site could predict its binding mode and affinity. This information can guide the rational design of new analogs with improved interactions. For example, if the pyrrolidine ring is found to be in a spacious, hydrophobic sub-pocket, larger or more lipophilic substituents could be introduced to enhance binding.

Table 2: Key Amino Acid Interactions in the TRPV1 Vanilloid Binding Pocket

| Amino Acid Residue | Interaction Type | Corresponding Ligand Moiety |

|---|---|---|

| Tyrosine (Y511) | Hydrogen Bond | Vanillyl Head (A-Region) |

| Serine (S512) | Hydrogen Bond | Vanillyl Head (A-Region) |

| Arginine (R557) | Hydrogen Bond, Cation-π | Vanillyl Head (A-Region) |

| Glutamate (E570) | Hydrogen Bond | Amide Linker (B-Region) |

Data derived from studies on capsaicin and other vanilloid analogs binding to TRPV1. tandfonline.com

By leveraging these methodologies, researchers can systematically probe the SAR of this compound and its analogs. Ligand-based approaches can be used to build predictive models from a series of active compounds, while structure-based design can provide atomic-level insights to guide the optimization of ligand-target interactions, ultimately leading to the development of more effective and selective therapeutic agents.

Advanced Applications in Chemical Research

Utility as Chemical Probes for Biological Systems

The structural characteristics of 1-(4-ethoxy-3-methoxybenzoyl)pyrrolidine, particularly the presence of the vanilloid-like moiety, suggest its potential as a chemical probe for investigating biological systems. Chemical probes are small molecules used to study and manipulate biological processes and protein functions. The vanilloid scaffold is notably recognized for its interaction with the transient receptor potential vanilloid 1 (TRPV1), a crucial ion channel involved in pain sensation.

Research into related N-acyl-vanillyl-amides (N-AVAMs) has demonstrated their activity as ligands for vanilloid receptors. nih.gov These studies have shown that modifications to the acyl chain length and saturation of N-AVAMs can modulate their ability to interact with cannabinoid receptors and inhibit the transport of anandamide (B1667382), an endogenous cannabinoid. nih.gov For instance, certain unsaturated long-chain N-AVAMs have been identified as potent inhibitors of anandamide accumulation in cells and activators of cation currents through VR1 receptors. nih.gov

Given that this compound is a vanilloid amide, it is plausible that it could serve as a selective modulator of TRPV1 or related receptors. Its utility as a probe would depend on its binding affinity and selectivity, properties that can be fine-tuned through synthetic modifications. The development of such probes is essential for dissecting the complex signaling pathways in which these receptors are involved. nih.govresearchgate.net

Table 1: Examples of Vanilloid Amides and their Biological Targets

| Compound Class | Biological Target(s) | Potential Application as Probe | Reference |

| N-acyl-vanillyl-amides (N-AVAMs) | Vanilloid Receptor 1 (TRPV1), Cannabinoid Receptors (CB1) | Studying endocannabinoid signaling and transport | nih.gov |

| Phenylpropanamides | Transient Receptor Potential Vanilloid 1 (TRPV1) | Investigating pain pathways | nih.govresearchgate.net |

| Pyridinylpiperazine ureas | TRPV1 Vanilloid Receptor | High-throughput screening for novel antagonists | acs.org |

Application in Materials Science and Polymer Chemistry

While direct applications of this compound in materials science are not extensively documented, the structural components of the molecule suggest potential utility in the synthesis of advanced polymers. The benzoyl and pyrrolidine (B122466) moieties can be incorporated into polymer backbones to impart specific thermal and mechanical properties.

For example, derivatives of benzofuran, which can be synthesized from precursors structurally related to the benzoyl portion of the target molecule, have been used to create heat-stable polymers. researchgate.net These include polyamides, poly(ether ketone sulfone), polybenzimidazoles, and polyarylates. researchgate.net The rigid aromatic structure of the benzoyl group can contribute to high glass transition temperatures and thermal stability in the resulting polymers.

The pyrrolidine ring, on the other hand, can introduce flexibility and other desirable properties into a polymer chain. The field of polymer chemistry is continually exploring novel monomers to achieve specific performance characteristics, and compounds like this compound could serve as valuable, functionalized building blocks in such endeavors.

Role as Synthetic Intermediates for Complex Molecule Construction

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and natural product synthesis. Both the pyrrolidine ring and the substituted benzoyl group are common pharmacophores found in a wide array of biologically active compounds.

The pyrrolidine ring is a foundational scaffold in the synthesis of numerous heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org Its derivatives are central to the structure of many natural products and synthetic drugs. nih.gov The synthesis of complex pyrrolidine-based structures, such as pochonicine analogues, highlights the versatility of this heterocyclic system as a synthetic starting point. nih.gov